molecular formula C17H12N4 B5826823 1-Naphthalen-1-yl-5-phenyltetrazole

1-Naphthalen-1-yl-5-phenyltetrazole

Cat. No.: B5826823
M. Wt: 272.30 g/mol
InChI Key: PDLHVAUTQBJDCR-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-5-phenyltetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound features a naphthalene ring and a phenyl ring attached to the tetrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yl-5-phenyltetrazole typically involves the reaction of naphthyl and phenyl derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between naphthyl azide and phenyl isocyanide. This reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yl-5-phenyltetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthyl and phenyl derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or phenyl ketones, while reduction can produce naphthylamines or phenylamines.

Scientific Research Applications

1-Naphthalen-1-yl-5-phenyltetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in the treatment of other diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-5-phenyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-5-tetrazolylmethane: Similar in structure but lacks the naphthalene ring.

    1-Naphthyl-5-tetrazolylmethane: Similar but with different substituents on the tetrazole ring.

    5-Phenyltetrazole: Lacks the naphthalene ring and has different chemical properties.

Uniqueness

1-Naphthalen-1-yl-5-phenyltetrazole is unique due to the presence of both naphthalene and phenyl rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

1-naphthalen-1-yl-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-2-8-14(9-3-1)17-18-19-20-21(17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLHVAUTQBJDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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